5-chloro-2-fluoropyridine-4-carboxylic acid
Description
Significance of Pyridine (B92270) Carboxylic Acid Scaffolds in Modern Chemical Synthesis
Pyridine carboxylic acid scaffolds are of paramount importance in modern chemical synthesis, largely due to their prevalence in a vast array of biologically active compounds. The pyridine ring, an isostere of benzene, is a key component in more than 7000 drug molecules of medicinal importance. sigmaaldrich.com This nitrogen-containing heterocycle is a privileged scaffold in medicinal chemistry, consistently incorporated into a diverse range of FDA-approved drugs. sigmaaldrich.com
The value of this scaffold lies in several key features. The nitrogen atom in the aromatic ring makes the system electron-deficient, facilitating interactions like π-π stacking and hydrogen bonding with biological targets, which can enhance binding affinity. chemical-suppliers.eu Furthermore, the carboxylic acid group adds polarity and can coordinate with metal ions, a useful property for enzyme inhibition. chemical-suppliers.eu The ease of substitution at various positions on the pyridine ring allows for extensive structural modifications, enabling chemists to fine-tune the activity, selectivity, and pharmacokinetic properties of a molecule. chemical-suppliers.eu This versatility has made pyridine carboxylic acid derivatives a major focus of research for discovering new therapeutic agents. chemical-suppliers.eu
The Role of Halogenation in Modulating Pyridine Reactivity and Structure
Halogenation of the pyridine ring is a powerful strategy for modulating its chemical reactivity and physical properties. The introduction of halogens like fluorine and chlorine has profound electronic effects on the aromatic system. As highly electronegative atoms, they withdraw electron density from the ring, which can significantly alter the acidity of the carboxylic acid group and the susceptibility of different ring positions to nucleophilic or electrophilic attack.
This modification is critical in drug design and the synthesis of agrochemicals. Halogen atoms can enhance the binding affinity of a molecule to its biological target through the formation of halogen bonds, where the halogen acts as a Lewis acid. chemicalbook.com This type of interaction is increasingly recognized for its importance in protein-ligand binding. chemicalbook.com Moreover, halogens serve as versatile synthetic handles. They provide specific sites for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), allowing for the straightforward introduction of a wide variety of other functional groups and the construction of complex molecular frameworks.
Overview of 5-chloro-2-fluoropyridine-4-carboxylic acid within the Context of Fluorine and Chlorine Chemistry
This compound is a specialized example of a di-halogenated pyridine carboxylic acid. The specific placement of the fluorine and chlorine atoms, in conjunction with the carboxylic acid group, creates a molecule with distinct and synthetically valuable characteristics.
The fluorine atom at the 2-position and the chlorine atom at the 5-position both act as strong electron-withdrawing groups, significantly influencing the electronic landscape of the pyridine ring. The fluorine atom, in particular, is known for its ability to increase metabolic stability and binding affinity in drug candidates. The chlorine atom at the 5-position also serves as a key reactive site, often utilized in metal-catalyzed cross-coupling reactions to build more complex structures. The combination of these two different halogens offers orthogonal reactivity, potentially allowing for selective functionalization at one position while leaving the other intact for subsequent transformations.
Scope and Academic Importance of Research on this Compound
The academic and industrial importance of this compound lies in its role as a high-value building block for creating novel, complex molecules with potential biological activity. While comprehensive public data on this specific compound is limited, the significance of its structural motifs is well-documented in patent literature and chemical synthesis studies.
Structurally similar compounds are key intermediates in the synthesis of modern agrochemicals, such as herbicides and fungicides. googleapis.comsigmaaldrich.com For instance, halogenated pyridine carboxylic acids are precursors to compounds that target critical enzymes in weeds or fungi. googleapis.comgoogle.com In the pharmaceutical sector, these scaffolds are employed to develop new therapeutic agents, including anti-inflammatory and anti-cancer drugs. sigmaaldrich.com The unique substitution pattern of this compound provides a specific and valuable starting point for the synthesis of new chemical entities in these fields, driving research into efficient and scalable synthetic routes for its production and use.
Physicochemical Properties of this compound
Detailed experimental data for this specific compound is not widely available in public scientific literature. The properties listed are based on its chemical structure and computational predictions.
| Property | Value |
| CAS Number | Data not publicly available |
| Molecular Formula | C₆H₃ClFNO₂ |
| Molecular Weight | 175.54 g/mol |
| Appearance | Not reported in public literature |
| Melting Point | Not reported in public literature |
| Boiling Point | Not reported in public literature |
| Solubility | Not reported in public literature |
Properties of Structurally Related Compounds
To provide context, the table below lists experimentally determined properties for several structurally similar halogenated pyridine carboxylic acids. These isomers and related compounds highlight how changes in halogen position can influence physical properties.
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Chloro-3-fluoropyridine-4-carboxylic acid | 628691-93-0 | 175.54 | 199 (dec.) nih.govgoogleapis.com |
| 5-Chloropyridine-2-carboxylic acid | 86873-60-1 | 157.55 | Data not specified echemi.com |
| 4-Chloropyridine-2-carboxylic acid | 5470-22-4 | 157.55 | 181 sigmaaldrich.com |
| 5-Fluoropyridine-2-carboxylic acid | 107504-08-5 | 141.10 | 156-158 |
| 5-Bromo-2-chloropyridine-4-carboxylic acid | 886365-31-7 | 236.46 | 220-224 |
Structure
3D Structure
Properties
CAS No. |
1211532-40-9 |
|---|---|
Molecular Formula |
C6H3ClFNO2 |
Molecular Weight |
175.54 g/mol |
IUPAC Name |
5-chloro-2-fluoropyridine-4-carboxylic acid |
InChI |
InChI=1S/C6H3ClFNO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H,10,11) |
InChI Key |
IETMVQSOPXZGFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)Cl)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 5 Chloro 2 Fluoropyridine 4 Carboxylic Acid
Retrosynthetic Approaches and Key Disconnections
A retrosynthetic analysis of 5-chloro-2-fluoropyridine-4-carboxylic acid allows for the logical deconstruction of the target molecule into simpler, more readily available starting materials. The primary disconnections would likely focus on the carbon-carbon bond of the carboxylic acid and the carbon-halogen bonds.
One plausible retrosynthetic pathway involves the disconnection of the carboxylic acid group, suggesting a precursor such as 5-chloro-2-fluoro-4-methylpyridine (B1461813) or a related 4-substituted pyridine (B92270) that can be oxidized in a late-stage functionalization step. Another key disconnection is at the C-Cl and C-F bonds, which raises questions about the timing and sequence of halogen introduction.
Analysis of Precursors and Starting Materials
A common approach in pyridine synthesis is to start with a pre-functionalized pyridine ring. For instance, a potential precursor could be a di-substituted pyridine that allows for the sequential introduction of the remaining functional groups. Commercially available dihalopyridines or aminopyridines often serve as versatile starting points. For example, a synthetic route could commence with a 2-amino-5-chloropyridine (B124133), which would then require subsequent steps to introduce the fluorine at the 2-position (via a Sandmeyer-type reaction) and the carboxylic acid at the 4-position.
Alternatively, a de novo synthesis of the pyridine ring could be employed, building the core structure from acyclic precursors. This approach offers greater flexibility in the placement of substituents.
| Potential Precursor | Rationale for Selection |
| 2-Amino-5-chloropyridine | Commercially available; allows for diazotization and subsequent introduction of fluorine. The amino group can direct other substitutions before its conversion. |
| 2-Fluoropyridine (B1216828) | A starting point for subsequent regioselective chlorination and carboxylation. |
| Substituted Acrylonitriles/Acrylates | Can serve as building blocks in cyclization reactions to form the pyridine ring with desired functionalities. |
| 2,5-Dihalopyridines | Allows for selective functionalization at the 4-position, for example, through metal-halogen exchange followed by carboxylation. |
Challenges in Regioselective Halogen Introduction
The introduction of two different halogen atoms at specific positions on the pyridine ring is a significant synthetic hurdle. The electronic nature of the pyridine ring, which is electron-deficient, and the directing effects of existing substituents heavily influence the regioselectivity of electrophilic halogenation reactions.
Introducing a fluorine atom at the 2-position and a chlorine atom at the 5-position requires careful strategic planning. Direct fluorination of a pre-existing pyridine ring can be challenging and often results in a mixture of products. A more common and reliable method is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt derived from a corresponding aminopyridine.
The subsequent chlorination of a 2-fluoropyridine derivative must then be highly regioselective for the 5-position. The fluorine atom at the 2-position is a deactivating group, which can further complicate electrophilic substitution. Therefore, directed ortho-metalation strategies or the use of specific chlorinating agents that favor the desired regiochemistry would be necessary. The interplay of activating and deactivating groups on the pyridine ring makes the precise control of halogenation a non-trivial task.
Pyridine Ring Construction and Functionalization Approaches
The synthesis of this compound can be approached either by constructing the substituted pyridine ring from acyclic precursors or by functionalizing a pre-existing pyridine core.
Cyclization Reactions Leading to the Pyridine Core
Building the pyridine ring from the ground up offers the advantage of installing the desired substituents in a controlled manner. Various named reactions can be employed for pyridine synthesis, such as the Hantzsch pyridine synthesis or variations thereof.
A hypothetical cyclization approach for this compound could involve the condensation of a β-ketoester with an enamine and an ammonia (B1221849) source. The precursors for such a reaction would need to be carefully chosen to bear the necessary chloro and fluoro substituents or precursors to these groups. For example, a fluorinated β-ketoester could be a key building block.
| Cyclization Strategy | Key Precursors | Advantages | Challenges |
| Hantzsch-type Synthesis | β-ketoester, aldehyde, ammonia source | Well-established, versatile | May require multi-step synthesis of precursors |
| Guareschi-Thorpe Condensation | Cyanoacetamide, 1,3-dicarbonyl compound | Leads to 2,6-dihydroxypyridines which can be further functionalized | Requires subsequent halogenation and deoxygenation steps |
| Kröhnke Pyridine Synthesis | Pyridinium ylide, α,β-unsaturated carbonyl compound | Mild reaction conditions | Availability of specific starting materials |
Post-Cyclization Halogenation Strategies
Once a suitable pyridine-4-carboxylic acid precursor is synthesized, the introduction of the halogen atoms becomes the next critical phase. The order of halogenation is a key strategic decision.
Assuming a 2-fluoropyridine-4-carboxylic acid intermediate, the subsequent step would be the regioselective introduction of a chlorine atom at the 5-position. The fluorine at the 2-position and the carboxylic acid at the 4-position are both electron-withdrawing groups, which deactivate the ring towards electrophilic substitution. However, they direct incoming electrophiles to different positions. The fluorine atom would direct meta (to the 3 and 5 positions), while the carboxylic acid would also direct meta (to the 2 and 6 positions, though the 2-position is already substituted).
Given these directing effects, chlorination might be expected to occur at the 3 or 5-position. To achieve high selectivity for the 5-position, specific protocols would be necessary. One approach could be directed metalation. By deprotonating the pyridine ring at a specific position using a strong base like lithium diisopropylamide (LDA), a nucleophilic carbon center is generated, which can then react with an electrophilic chlorine source (e.g., N-chlorosuccinimide, NCS). The position of deprotonation is influenced by the directing capabilities of the existing substituents.
Another strategy involves the use of specific chlorinating agents and catalysts that can overcome the inherent electronic preferences of the substrate. For instance, certain transition metal-catalyzed C-H activation/chlorination protocols have been developed that offer high regioselectivity.
| Chlorination Method | Reagents | Key Features |
| Electrophilic Chlorination | N-Chlorosuccinimide (NCS), Sulfuric Acid | Can be effective, but regioselectivity may be an issue. |
| Directed ortho-Metalation | Lithium Diisopropylamide (LDA), then NCS | Potentially high regioselectivity based on the directing group. |
| Transition Metal-Catalyzed C-H Chlorination | Pd, Cu, or other catalysts with a chlorine source | Can offer high selectivity but may require optimization of reaction conditions. |
Regioselective Fluorination Techniques
The introduction of a fluorine atom at the C-2 position of the pyridine ring is a critical step in the synthesis of this compound. The position adjacent to the ring nitrogen is activated towards certain transformations, a feature that is exploited in various fluorination strategies. The high electronegativity of fluorine makes the SNAr reactions of pyridines faster than with other halogens. nih.gov For instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. acs.org
Halogen Exchange Reactions (e.g., Finkelstein-type)
Halogen exchange (HALEX) reactions represent a primary and effective method for regioselective fluorination of pyridine rings, particularly at the C-2 and C-4 positions which are activated toward nucleophilic aromatic substitution (SNAr). This pathway is highly relevant for the synthesis of this compound, typically starting from a 2,5-dichloropyridine (B42133) precursor.
The reaction involves treating a chlorinated pyridine derivative with a fluoride (B91410) salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane. The success of the reaction hinges on the greater lability of the chlorine atom at the C-2 position compared to the one at C-5. The C-2 position is electronically activated by the adjacent nitrogen atom, which can stabilize the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack by the fluoride ion.
Key factors influencing the efficiency and selectivity of the HALEX reaction include:
Fluoride Source : Anhydrous spray-dried potassium fluoride is often used due to its high reactivity. The use of phase-transfer catalysts (e.g., quaternary ammonium (B1175870) salts) can enhance the solubility and nucleophilicity of the fluoride salt.
Solvent : Polar aprotic solvents are essential to solvate the cation of the fluoride salt, thereby liberating a more "naked" and reactive fluoride anion.
Temperature : High temperatures, often in the range of 150-220 °C, are typically required to drive the reaction to completion.
| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2,5-Dichloropyridine Derivative | Spray-dried KF | DMSO | 180-200 | Good to High |
| 2,5-Dichloropyridine Derivative | CsF | Sulfolane | 150-190 | High |
| 2-Chloro-5-nitropyridine | KF / Phase-transfer catalyst | Toluene | 120-140 | Moderate to Good |
Electrophilic and Nucleophilic Fluorination Pathways
Beyond halogen exchange, other fluorination pathways offer alternative approaches, though they may present different regioselectivity challenges.
Nucleophilic Aromatic Substitution (SNAr): This mechanism, which also governs HALEX reactions, can be applied using other leaving groups besides chlorine. For example, a nitro group (–NO₂) at the C-2 position can be an excellent leaving group for SNAr with a fluoride source. mdpi.com The powerful electron-withdrawing nature of the nitro group strongly activates the ring for nucleophilic attack. The synthesis of methyl 3-fluoropyridine-4-carboxylate has been successfully achieved by the nucleophilic aromatic substitution of the nitro group in methyl 3-nitropyridine-4-carboxylate with fluoride anion. researchgate.net
Electrophilic Fluorination: This approach involves the reaction of an electron-rich pyridine ring with an electrophilic fluorine source ("F+"). Common reagents include Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI). nih.govmdpi.com However, the pyridine ring in the precursor to this compound is electron-deficient due to the presence of the nitrogen atom and the chloro-substituent. Therefore, direct electrophilic fluorination is generally challenging and less common for this type of substrate. nih.gov To be successful, this method often requires the presence of strong electron-donating groups on the ring, which is not the case for this synthetic target. Nevertheless, methods for the C-H fluorination of pyridines adjacent to the nitrogen atom using reagents like silver(II) fluoride (AgF₂) have been developed, offering a direct route that avoids pre-functionalization. orgsyn.orgpkusz.edu.cn
Carboxylic Acid Moiety Introduction and Oxidation
The introduction of the carboxylic acid group at the C-4 position is another cornerstone of the synthesis. This is typically achieved either by the oxidation of a pre-installed precursor group or through carbonylation reactions.
Oxidation of Alkyl/Aldehyde Precursors to Carboxylic Acids
A robust and widely used method for installing the C-4 carboxyl group is the oxidation of a 4-methylpyridine (B42270) (γ-picoline) or 4-pyridinecarbaldehyde precursor. google.com This strategy is common in industrial-scale synthesis of pyridinecarboxylic acids like isonicotinic acid. wikipedia.org
Various oxidizing systems can be employed:
Strong Oxidants : Reagents like potassium permanganate (B83412) (KMnO₄) or nitric acid are effective but can require harsh conditions and may not be compatible with sensitive functional groups on the ring. google.com
Catalytic Aerobic Oxidation : This method is a greener alternative, using air or oxygen as the terminal oxidant in the presence of a metal catalyst. A common system involves N-hydroxyphthalimide (NHPI) as a radical catalyst, often in combination with cobalt (II) and manganese (II) salts. acs.orgresearchgate.net This system can selectively oxidize methylpyridines to their corresponding carboxylic acids under milder conditions than traditional strong oxidants. researchgate.net
Vapor-Phase Oxidation : For large-scale production, catalytic vapor-phase oxidation of alkylpyridines over metal oxide catalysts (e.g., based on vanadium and titanium) is an efficient process. google.comgoogleapis.com
| Oxidation System | Precursor | Key Conditions | Typical Yield | Reference |
|---|---|---|---|---|
| NHPI/Co(OAc)₂/Mn(OAc)₂ | 4-Methylpyridine | Air (20 atm), Acetic Acid, 150°C | 70% | acs.orgresearchgate.net |
| Nitric Acid | 4-Methylpyridine | High temperature and pressure | Up to 77% | googleapis.com |
| V-Ti-Cr-Al-P Oxide Catalyst | 4-Methylpyridine | Vapor-phase, optimized conditions | 82% | google.com |
Carbonylation Strategies for Carboxyl Group Formation
Carbonylation offers a powerful alternative for introducing the carboxyl group, typically by reacting a halo-pyridine with carbon monoxide (CO) in the presence of a transition metal catalyst. This method is particularly useful if a 4-bromo or 4-iodopyridine (B57791) derivative is a more accessible intermediate.
The key components of a palladium-catalyzed carbonylation reaction include:
Catalyst : A palladium complex, such as Pd(PPh₃)₄ or PdCl₂(dppf), is commonly used.
Carbon Monoxide Source : CO gas is bubbled through the reaction, or a CO-releasing molecule can be used.
Solvent and Base : A polar solvent and a base are required. The reaction can be performed in an alcohol (like methanol) to directly yield the corresponding methyl ester, which can then be hydrolyzed to the carboxylic acid.
This approach allows for the formation of the C-C bond of the carboxyl group under relatively mild conditions compared to some oxidation routes. youtube.com The choice between oxidation and carbonylation often depends on the availability and cost of the respective starting materials (4-methylpyridine vs. 4-halopyridine).
Advanced Synthetic Techniques and Sustainable Chemistry Integration
Modern synthetic chemistry places a strong emphasis on sustainability and efficiency. ijarsct.co.in In the context of synthesizing complex molecules like this compound, several advanced techniques and green chemistry principles are being integrated to improve processes. researchgate.netnih.gov
Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and improve yields for many reactions involved in pyridine synthesis, including condensation and substitution reactions. acs.org It offers a tool for rapid optimization of reaction conditions.
Flow Chemistry : Continuous flow reactors provide enhanced control over reaction parameters such as temperature and mixing, improving safety and scalability. This is particularly advantageous for highly exothermic reactions or when using hazardous reagents.
Green Solvents and Catalysts : Research is ongoing to replace hazardous solvents with more environmentally benign alternatives. The development of biocatalysts, such as engineered enzymes, offers the potential for highly selective transformations under mild aqueous conditions. ijarsct.co.in
By integrating these advanced techniques, the synthesis of this compound and other valuable pyridine derivatives can be made more efficient, safer, and environmentally sustainable. nih.gov
Flow Chemistry Methodologies for Scalable Synthesis
Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of chemical intermediates, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and straightforward scalability. These methodologies are particularly well-suited for the production of substituted pyridines.
Research has demonstrated the successful application of flow reactors, including microwave-assisted systems, for the one-step synthesis of pyridines. beilstein-journals.orgresearchgate.net For instance, the Bohlmann–Rahtz pyridine synthesis, which involves the reaction of an enamine with an ethynyl (B1212043) ketone, has been adapted to a continuous flow process. This method allows for the Michael addition and subsequent cyclodehydration to occur in a single step without the isolation of intermediates, leading to trisubstituted pyridines as single regioisomers in good yields. researchgate.net The use of a Brønsted acid catalyst facilitates the reaction, and the flow setup can significantly reduce reaction times and improve processing rates compared to batch methods. beilstein-journals.orgresearchgate.net
The carboxylation step to form the carboxylic acid moiety can also be achieved efficiently under flow conditions. Tube-in-tube gas permeable membrane reactors have been developed for the continuous-flow synthesis of carboxylic acids using carbon dioxide (CO2). durham.ac.uk This technology allows for the efficient introduction of CO2 gas into a flow stream containing a reactive intermediate, such as a Grignard or organolithium reagent, to generate the corresponding carboxylic acid in high yield and purity. durham.ac.uk The scalability of this gas-liquid flow process has been demonstrated, highlighting its potential for industrial production. durham.ac.uk
The integration of these flow chemistry principles—continuous pyridine ring formation followed by in-line carboxylation—presents a powerful strategy for the scalable synthesis of compounds like this compound.
Table 1: Comparison of Batch vs. Flow Synthesis for Pyridine Derivatives
| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes to hours | researchgate.net |
| Process Control | Limited control over temperature/mixing | Precise control over parameters | acs.org |
| Scalability | Difficult, requires process redesign | Straightforward, linear scaling | durham.ac.uk |
| Safety | Higher risk with exotherms/hazardous materials | Enhanced safety, small reaction volumes | durham.ac.uk |
| Yield & Purity | Variable, often requires extensive purification | Often higher yields and purity | beilstein-journals.orgdurham.ac.uk |
Biocatalytic Approaches to Pyridine Carboxylic Acid Derivatives
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally friendly conditions. While specific biocatalytic routes to this compound are not extensively documented, research into the enzymatic modification of pyridine rings provides a foundation for developing such processes.
Microorganisms possess diverse metabolic pathways for the degradation and transformation of N-heterocyclic compounds. For example, soil bacteria like Arthrobacter sp. have been shown to catabolize 4-hydroxypyridine. nih.gov This process is initiated by a flavin-dependent monooxygenase that performs a regiospecific hydroxylation of the pyridine ring. nih.gov Such enzymes are of great interest as they could potentially be engineered to accept substituted pyridine substrates for targeted oxidation or hydroxylation, which are key steps in the synthesis of functionalized derivatives.
Furthermore, some pyridine carboxylic acids are themselves products of biological pathways. Pyridine-2-carboxylic acid (picolinic acid), for instance, is an endogenous metabolite of L-tryptophan, formed via enzymatic oxidation. nih.govrsc.org The enzymes involved in these natural pathways represent a valuable resource for developing biocatalysts for the synthesis of other pyridine carboxylic acid isomers and their derivatives. The versatility of enzymes makes them attractive catalysts for a wide range of reactions, and their application in the synthesis of pyridine-based compounds is a growing field of interest. nih.gov
Table 2: Examples of Enzymes in Pyridine Derivative Metabolism and Synthesis
| Enzyme/Organism | Reaction Type | Substrate/Product Example | Potential Application | Reference |
|---|---|---|---|---|
| Arthrobacter sp. Monooxygenase | Regiospecific Hydroxylation | 4-hydroxypyridine → 3,4-dihydroxypyridine | Functionalization of pyridine ring | nih.gov |
| 3-hydroxyanthranilic acid oxygenase | Oxidative Ring Formation | 3-hydroxyanthranilic acid → Pyridine-2-carboxylic acid | Biosynthesis of pyridine core | nih.gov |
| NAD-glycohydrolase | Hydrolysis | NAD | Study of enzyme inhibition by pyridine derivatives | researchgate.net |
Solvent-Free and Atom-Economical Syntheses
Green chemistry principles encourage the development of synthetic methods that minimize waste and environmental impact. Atom economy and the reduction or elimination of volatile organic solvents are central to this philosophy. Multicomponent reactions (MCRs), photocatalysis, and catalyst-free approaches are promising strategies for the synthesis of pyridine derivatives.
Multicomponent reactions are inherently atom-economical as they combine three or more reactants in a single step to form a product that incorporates most or all of the atoms of the starting materials. rsc.org The Hantzsch pyridine synthesis is a classic example of an MCR, and modern variations continue to be developed. mdpi.com Recently, a Hantzsch-type strategy was developed using rongalite as a C1 source for the assembly of the pyridine ring, offering a facile method for preparing substituted pyridines with broad functional group tolerance. mdpi.com
Photocatalytic, metal-free methods are also emerging as powerful tools for pyridine synthesis. A recently reported photocatalytic annulation allows for the synthesis of tetrasubstituted pyridines from enaminones and N,N,N′,N′-tetramethylethylenediamine (TMEDA) under metal-free conditions. acs.org This approach utilizes light to generate reactive intermediates, avoiding the need for transition metal catalysts and offering a green alternative for C-C bond formation. acs.org
Additionally, efforts are being made to develop catalyst-free syntheses of substituted pyridines, further enhancing the environmental profile of these processes. researchgate.net These strategies, which focus on maximizing the incorporation of starting materials into the final product and minimizing the use of auxiliary substances, are directly applicable to the efficient and sustainable synthesis of complex targets like this compound.
Table 3: Overview of Atom-Economical and Green Synthesis Strategies for Pyridines
| Strategy | Key Principle | Example Reaction | Advantages | Reference |
|---|---|---|---|---|
| Multicomponent Reactions (MCRs) | Combining ≥3 reactants in one pot | Hantzsch-type synthesis with rongalite | High atom economy, reduced waste, step efficiency | mdpi.com |
| Photocatalysis | Using light to drive reactions | Metal-free annulation of enaminones and TMEDA | Avoids transition metals, mild conditions | acs.org |
| Catalyst-Free Synthesis | Reaction proceeds without a catalyst | Thermal condensation reactions | Simplified purification, reduced cost and metal waste | researchgate.net |
| Ultrasound-Induced Synthesis | Using ultrasonic waves to promote reaction | Synthesis of dipyrazolopyridines | Reduced reaction times, energy efficiency | ijpsonline.com |
Reactivity Profiles and Mechanistic Investigations of 5 Chloro 2 Fluoropyridine 4 Carboxylic Acid
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for electron-deficient aromatic rings, such as pyridine (B92270), that are substituted with good leaving groups. The pyridine nitrogen atom acts as a powerful electron-withdrawing group, activating the ring towards nucleophilic attack, particularly at the positions ortho and para to it (the 2-, 4-, and 6-positions).
In the context of SNAr reactions, the nature of the halogen leaving group is a critical determinant of reactivity. Generally, for SNAr on aromatic systems, fluoride (B91410) is a significantly better leaving group than chloride. This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. The stability of the fluoride ion as a leaving group also contributes to the faster reaction rates observed with fluoro-substituted arenes compared to their chloro-substituted counterparts. semanticscholar.orgnih.gov
The 2-position of the 5-chloro-2-fluoropyridine-4-carboxylic acid ring is highly activated towards nucleophilic attack. This is due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the fluorine atom itself. The attack of a nucleophile at this position leads to the formation of a resonance-stabilized Meisenheimer complex, where the negative charge is delocalized onto the electronegative nitrogen atom. Given that fluorine is a superior leaving group to chlorine in SNAr reactions, selective substitution at the 2-position is the kinetically favored outcome. nih.gov
Hypothetical Reaction Data for SNAr at the 2-position
| Nucleophile | Reagent | Conditions | Major Product |
|---|---|---|---|
| Amine | R-NH2 | Base, Solvent, Heat | 5-chloro-2-(R-amino)pyridine-4-carboxylic acid |
| Alkoxide | R-O- | Solvent, Heat | 5-chloro-2-(R-alkoxy)pyridine-4-carboxylic acid |
Substitution at the 5-position, which bears the chlorine atom, is generally less favorable than at the 2-position. There are several factors contributing to this. Firstly, chlorine is a less effective leaving group than fluorine in SNAr reactions. Secondly, the 5-position is meta to the ring nitrogen, and therefore less activated towards nucleophilic attack compared to the ortho (2- and 6-) and para (4-) positions. While the carboxylic acid group at the 4-position does provide some activation to the 5-position, it is generally not sufficient to overcome the greater reactivity at the 2-position under kinetic control. However, under more forcing conditions or with specific nucleophiles, substitution at the 5-position may be observed, potentially as a minor product or through thermodynamic control.
The carboxylic acid group at the 4-position plays a significant role in modulating the reactivity of the pyridine ring. As a strong electron-withdrawing group, it further deactivates the ring towards electrophilic attack but enhances its reactivity in SNAr reactions. Its placement at the 4-position provides additional resonance stabilization for the Meisenheimer intermediate formed upon nucleophilic attack at the 2-position.
The SNAr reaction of this compound with chiral, non-racemic nucleophiles offers a direct route to chiral derivatives. Since the SNAr mechanism does not involve the formation of a stereocenter at the substitution site on the aromatic ring, the stereochemistry of the nucleophile is retained in the product. This approach is valuable for the synthesis of enantiomerically pure compounds with potential biological activity. For example, reaction with a chiral amine would yield a chiral aminopyridine derivative. The stereochemical integrity of the product is a key advantage of this synthetic strategy.
Differential Reactivity of Chlorine vs. Fluorine in SNAr
Electrophilic Aromatic Substitution (EAS) Potential and Limitations
Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces a hydrogen atom on an aromatic ring. However, pyridine and its derivatives are generally poor substrates for EAS. The lone pair of electrons on the nitrogen atom can be protonated or coordinate to a Lewis acid catalyst, which strongly deactivates the ring towards electrophilic attack. youtube.comyoutube.com
In the case of this compound, the pyridine ring is exceptionally electron-deficient. The presence of two electron-withdrawing halogen substituents (chlorine and fluorine) and a powerful electron-withdrawing carboxylic acid group further deactivates the ring. masterorganicchemistry.com Consequently, this molecule is highly resistant to electrophilic aromatic substitution under standard conditions. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are unlikely to proceed. Any attempt to force such a reaction would likely require extremely harsh conditions, which could lead to decomposition of the starting material. Therefore, the potential for synthetic transformations of this compound via EAS is severely limited.
Reactions Involving the Carboxylic Acid Functional Group
The carboxylic acid moiety at the C4 position of the pyridine ring is a versatile functional group that can undergo a variety of transformations, including esterification, amidation, decarboxylation, and reduction. These reactions are fundamental in modifying the parent molecule for its use as a building block in the synthesis of more complex chemical structures.
The conversion of the carboxylic acid group of this compound into esters and amides is a key step for creating derivatives with modified physicochemical properties and for enabling further synthetic transformations.
Esterification: Standard acid-catalyzed esterification, often referred to as Fischer esterification, can be employed. This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. For instance, the conversion of a related compound, 5-chloropicolinic acid, to its methyl ester is achieved by first converting the acid to its acid chloride using thionyl chloride, followed by reaction with methanol. chemicalbook.com This two-step process is often preferred for heteroaromatic carboxylic acids to achieve high yields and avoid harsh conditions that might affect the sensitive pyridine ring.
Amidation: The formation of amides from this compound can be accomplished through various modern coupling methods. Direct amidation requires the activation of the carboxylic acid. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or the in-situ formation of an acyl chloride. For the related isomer, 5-chloro-3-fluoropyridine-2-carboxylic acid, direct amidation with ammonia (B1221849) can be performed under high pressure to yield the corresponding carboxamide. It is chemically reasonable to assume that similar conditions would be effective for the 4-carboxylic acid isomer, reacting it with a primary or secondary amine in the presence of a suitable coupling agent.
Table 1: Representative Conditions for Esterification and Amidation This table is based on reactions of closely related pyridine carboxylic acid derivatives.
| Transformation | Reagents & Conditions | Product | Notes |
|---|
| Esterification | 1. Thionyl Chloride (SOCl₂), CH₂Cl₂ 2. Methanol (CH₃OH) | Methyl 5-chloro-2-fluoropyridine-4-carboxylate | Two-step process via acyl chloride intermediate. | | Amidation | Amine (R-NH₂), EDC, DMAP, CH₂Cl₂ | 5-chloro-2-fluoropyridine-4-carboxamide derivative | Standard peptide coupling conditions. |
Decarboxylation involves the removal of the carboxylic acid group, releasing carbon dioxide. For pyridinecarboxylic acids, the ease of this reaction is highly dependent on the position of the carboxyl group.
Decarboxylation: The decarboxylation of pyridine-4-carboxylic acids (isonicotinic acids) is generally challenging and requires harsh conditions. The mechanism often involves the formation of a zwitterion, which stabilizes the negative charge that develops on the ring during CO₂ extrusion. Picolinic acid (pyridine-2-carboxylic acid) decarboxylates much more readily than isonicotinic acid because the nitrogen atom is adjacent to the carboxyl group, providing better stabilization of the intermediate ylide. nih.gov Therefore, the direct decarboxylation of this compound to yield 5-chloro-2-fluoropyridine (B74285) is expected to be an inefficient process requiring high temperatures.
Halodecarboxylation: This process replaces the carboxylic acid group with a halogen. While methods like the Hunsdiecker reaction exist, more modern, catalytic versions have been developed for heteroaromatic acids. For example, photoredox catalysis using copper salts in the presence of a halogen atom transfer reagent can effectively convert various (hetero)aryl carboxylic acids into the corresponding aryl halides. While no specific examples for this compound are documented, these modern methods present a potential route for its conversion into a 4-halo-5-chloro-2-fluoropyridine derivative.
The carboxylic acid can be reduced to a primary alcohol, providing a different point of attachment for further molecular elaboration.
Reduction: The direct reduction of carboxylic acids to alcohols typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). However, these reagents can sometimes be unselective. A common and milder two-step alternative involves first esterifying the carboxylic acid and then reducing the resulting ester. For example, methyl 5-chloropicolinate has been reduced to (5-chloropyridin-2-yl)methanol (B1288476) using sodium borohydride (B1222165) in methanol. chemicalbook.com This suggests that methyl 5-chloro-2-fluoropyridine-4-carboxylate could be similarly reduced to (5-chloro-2-fluoropyridin-4-yl)methanol using sodium borohydride. Catalytic reduction of substituted pyridine carboxylic acids has also been reported; 2,6-dichloropyridine-4-carboxylic acid can be reduced to piperidine-4-carboxylic acid using a platinum catalyst in acetic acid. researchgate.net
Metal-Catalyzed Coupling Reactions at Halogenated Sites
This compound (or its ester derivatives) possesses two halogenated sites (C2-F and C5-Cl) that are amenable to metal-catalyzed cross-coupling reactions. The selectivity of these reactions is a key consideration. In palladium-catalyzed reactions, the oxidative addition step is generally favored at carbon-halogen bonds with lower bond dissociation energies (C-I > C-Br > C-Cl > C-F). rsc.org Therefore, coupling reactions are expected to occur preferentially at the C5-Cl position over the more robust C2-F bond.
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide.
For dihalopyridines, site selectivity is influenced by both electronic effects and the nature of the halogens. While the C2 position is electronically activated by the adjacent nitrogen atom, the greater lability of the C-Cl bond compared to the C-F bond strongly directs the reaction to the C5 position in 5-chloro-2-fluoropyridine derivatives. rsc.org Thus, reacting methyl 5-chloro-2-fluoropyridine-4-carboxylate with an arylboronic acid under standard Suzuki conditions (a palladium catalyst such as Pd(PPh₃)₄ and a base like Na₂CO₃ or K₂CO₃) would be expected to yield the corresponding 5-aryl-2-fluoropyridine-4-carboxylate. rsc.org Achieving coupling at the C2-F position would require more specialized conditions or prior functionalization of the C5 position.
Table 2: Predicted Conditions for Site-Selective Suzuki-Miyaura Coupling This table is based on established principles of reactivity for dihalopyridines.
| Substrate | Coupling Partner | Catalyst/Base | Expected Major Product | Rationale |
|---|---|---|---|---|
| Methyl 5-chloro-2-fluoropyridine-4-carboxylate | Arylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | Methyl 5-aryl-2-fluoropyridine-4-carboxylate | Preferential oxidative addition at the weaker C-Cl bond over the C-F bond. rsc.org |
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide. Similar to the Suzuki-Miyaura coupling, the site selectivity is dictated by the relative reactivity of the C-Cl and C-F bonds.
The reaction of an ester of this compound with a primary or secondary amine under typical Buchwald-Hartwig conditions—employing a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., X-Phos), and a base (e.g., KOt-Bu or Cs₂CO₃)—is predicted to result in selective amination at the C5 position. beilstein-journals.org This would leave the C2-fluoro substituent intact for potential subsequent transformations, allowing for a stepwise functionalization of the pyridine ring. The synthesis of N-(5-chloro-2-pyridyl)triflimide from 2-amino-5-chloropyridine (B124133) demonstrates the utility of C-N bond formation at the 5-chloro-substituted pyridine core. orgsyn.org
Sonogashira, Negishi, and Stille Couplings
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is primarily centered on the C5-chloro substituent. The carbon-chlorine bond in chloropyridines can be activated by palladium(0) catalysts to participate in C-C bond formation. While less reactive than the corresponding bromo or iodo derivatives, chloro-substituted pyridines are often more cost-effective and readily available, making their use in coupling reactions an area of significant interest. organic-chemistry.orgwikipedia.org The C2-fluoro substituent is generally inert under these palladium-catalyzed conditions. orgsyn.org
The Sonogashira coupling, which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, is a powerful tool in organic synthesis. libretexts.org For a substrate like this compound, this reaction would occur at the C-Cl bond. The reaction is typically catalyzed by a palladium(0) complex, often in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org However, copper-free Sonogashira variants have also been developed to avoid the homocoupling of alkynes. wikipedia.org Given the lower reactivity of the C-Cl bond, harsher reaction conditions, such as elevated temperatures, or the use of more active catalyst systems with specialized ligands may be necessary compared to bromo- or iodopyridines. wikipedia.org
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is particularly effective for the coupling of both 2-bromo- and 2-chloropyridines. organic-chemistry.org Negishi couplings are known for their high functional group tolerance, making them suitable for complex substrates that may contain sensitive moieties like a carboxylic acid. orgsyn.org The reaction can often be carried out under mild conditions, and palladium catalysts like tetrakis(triphenylphosphine)palladium(0) have proven effective. organic-chemistry.orgwikipedia.org For this compound, the Negishi coupling represents a viable method for introducing alkyl, vinyl, or aryl groups at the C5 position.
The Stille reaction couples an organic halide with an organotin compound (organostannane) and is also catalyzed by palladium. wikipedia.org This method is highly versatile, with a wide scope for both the electrophile and the organostannane partner. libretexts.org However, a significant drawback of the Stille reaction is the high toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts after the reaction is complete. wikipedia.orgorganic-chemistry.org Despite these challenges, the reaction's tolerance for various functional groups and the stability of organostannanes to air and moisture have made it a widely used synthetic method. libretexts.org
Below is a table summarizing representative conditions for these coupling reactions, based on studies with analogous chloropyridine substrates.
| Coupling Reaction | Typical Catalyst | Coupling Partner | Base/Solvent | Key Features & Considerations |
|---|---|---|---|---|
| Sonogashira | Pd(PPh₃)₄ / CuI | Terminal Alkyne | Amine (e.g., Et₃N, piperidine) / THF or DMF | Requires activation of the C-Cl bond, potentially needing higher temperatures. Copper-free systems can prevent alkyne homocoupling. organic-chemistry.orgwikipedia.org |
| Negishi | Pd(PPh₃)₄ or NiCl₂(dppe) | Organozinc Halide (R-ZnX) | THF or DMF | Highly effective for chloropyridines; shows excellent functional group tolerance, including carboxylic acids. organic-chemistry.orgorgsyn.org |
| Stille | Pd(PPh₃)₄ | Organostannane (R-SnBu₃) | Toluene or DMF | Broad scope and functional group tolerance, but hampered by the toxicity of tin reagents and purification challenges. wikipedia.orgorganic-chemistry.org |
C-H Functionalization Strategies
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying heterocyclic cores, avoiding the need for pre-functionalized starting materials. rsc.org For this compound, two C-H bonds are available for potential functionalization: one at the C-3 position and another at the C-6 position. The challenge lies in achieving regioselectivity, as the electronic and steric environment of these two positions is distinct. researchgate.net
The pyridine ring in this molecule is highly electron-deficient due to the cumulative electron-withdrawing effects of the 2-fluoro, 4-carboxylic acid, and 5-chloro substituents. This electronic character significantly influences the reactivity of the C-H bonds. Several factors govern the likely site of C-H activation:
Inherent Pyridine Reactivity: The pyridine nitrogen's lone pair can interact with and sometimes deactivate transition metal catalysts. nih.gov Furthermore, electronic repulsion between the nitrogen lone pair and a polarized C-Pd bond can disfavor C-H activation at the C-2 and C-6 positions. nih.gov With the C-2 position already substituted, this effect would primarily hinder functionalization at C-6.
Electronic Acidity of C-H Bonds: Electron-withdrawing groups enhance the acidity of the ring protons, which can facilitate C-H activation. The C-3 proton is flanked by the fluoro and carboxylic acid groups, while the C-6 proton is adjacent to the nitrogen and the chloro group. Palladium-carboxylate catalytic systems have been shown to favor arylation at the C-3 and C-4 positions of electron-deficient pyridines, avoiding the C-2/C-6 positions due to electronic repulsion. nih.gov This suggests a potential preference for C-H functionalization at the C-3 position of this compound.
Various transition-metal catalysts, including those based on palladium, rhodium, and iridium, have been developed for pyridine C-H functionalization. beilstein-journals.orgnih.gov For an electron-deficient substrate like this, palladium-catalyzed C-H arylation protocols that are effective for pyridines bearing electron-withdrawing groups would be a logical starting point. nih.gov These reactions often employ a palladium(II) catalyst in the presence of an oxidant and sometimes a ligand, such as a mono-N-protected amino acid, to control selectivity. beilstein-journals.org
The table below outlines potential C-H functionalization strategies applicable to this substrate, based on established methods for other substituted, electron-deficient pyridines.
| Strategy | Potential Target Position | Catalytic System Example | Rationale & Mechanistic Considerations |
|---|---|---|---|
| Direct Arylation | C-3 | Pd(OAc)₂ with a ligand (e.g., Ac-Gly-OH) | Favored at the C-3 position due to electronic repulsion at C-6 and the increased acidity of the C-3 proton. The reaction proceeds via a concerted metalation-deprotonation mechanism. nih.gov |
| Olefination (Heck-type) | C-3 | Pd(II) catalyst with an oxidant (e.g., Ag₂CO₃) | Electron-withdrawing groups on the pyridine ring can promote dehydrogenative Heck reactions. Selectivity is expected to favor the C-3 position for similar reasons as direct arylation. beilstein-journals.org |
| Borylation | C-3 or C-6 | Iridium-based catalysts (e.g., [Ir(cod)OMe]₂) with a bipyridine ligand | Iridium-catalyzed borylation can functionalize electron-deficient pyridines. Regioselectivity can be sensitive to steric and electronic factors and may be less predictable without experimental data. |
Derivatization and Complex Molecule Synthesis Utilizing 5 Chloro 2 Fluoropyridine 4 Carboxylic Acid
Synthesis of Novel Pyridine-Based Scaffolds and Heterocycles
The 5-chloro-2-fluoropyridine-4-carboxylic acid core serves as a foundational scaffold for developing more elaborate pyridine (B92270) derivatives and fused heterocyclic systems. The functional groups act as synthetic handles for cyclization and annulation reactions. For instance, the carboxylic acid can be converted into an amide, which can then undergo intramolecular reactions with other parts of the molecule or with subsequently introduced groups to form new rings.
The synthesis of substituted pyridines is a significant area of research due to their presence in a vast number of biologically active compounds. nih.gov Methodologies such as multicomponent reactions can be employed, where the pyridine-based starting material is reacted with other reagents to rapidly construct complex structures like pyrazolo[3,4-b]quinolinones. rsc.org The inherent reactivity of the halogenated pyridine ring allows it to be a key component in the synthesis of diverse heterocyclic compounds, including those with applications in medicinal and agricultural chemistry. chemimpex.commdpi.com
| Precursor Type | Reaction Class | Resulting Heterocycle | Potential Application Area |
|---|---|---|---|
| Aminopyridine Carboxylic Acid | Condensation/Cyclization | Imidazo[1,2-a]pyridines | Pharmaceuticals nih.gov |
| Pyridine Carboxylic Acid Hydrazide | Cyclocondensation | 1,3,4-Oxadiazoles, 1,2,4-Triazoles | Pharmaceuticals, Agrochemicals mdpi.com |
| Halogenated Pyridine Carboxylic Acid | Multi-component Reaction | Pyrazolo[3,4-b]quinolinones | Pharmaceuticals rsc.org |
| Pyridine Carboxylic Acid | Metal-catalyzed cross-coupling | Aryl-substituted Pyridines | Material Science, Pharmaceuticals chemicalbook.com |
Introduction of Advanced Functional Groups
The functional groups on this compound can be selectively modified to introduce new chemical properties and functionalities. The carboxylic acid group is a versatile starting point for numerous transformations. rsc.org It can be readily converted into esters, amides, or acid halides, which are themselves precursors to other functional groups. nih.govmasterorganicchemistry.com
The halogen substituents on the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The high electronegativity of fluorine generally makes the 2-position particularly reactive towards nucleophiles, often allowing for selective substitution while leaving the chloro group at the 5-position intact. acs.org This differential reactivity is a powerful tool for sequential functionalization. A wide range of nucleophiles, including amines, alcohols, and thiols, can be introduced at these positions to create a library of derivatives. Furthermore, fluorine-containing functional groups, such as trifluoromethyl (CF₃) or difluoromethoxy (OCF₂H), can be introduced into molecules to enhance properties like metabolic stability and lipophilicity, a common strategy in drug and agrochemical design. chemrevlett.com
| Initial Group | Reagent/Reaction Type | Resulting Functional Group | Reference Reaction Principle |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Alcohol/Acid Catalyst | Ester (-COOR) | Esterification mdpi.com |
| Carboxylic Acid (-COOH) | Amine/Coupling Agent | Amide (-CONR₂) | Amidation masterorganicchemistry.com |
| Fluoro (-F) at C2 | Nucleophilic Aromatic Substitution (e.g., R-NH₂) | Amino (-NHR) at C2 | SNAr Reaction acs.org |
| Chloro (-Cl) at C5 | Nucleophilic Aromatic Substitution (e.g., R-SH) | Thioether (-SR) at C5 | SNAr Reaction google.com |
As a Key Intermediate in the Construction of Agrochemical Precursors
Halogenated pyridine carboxylic acids are crucial building blocks in the agrochemical industry. chemimpex.com They serve as key intermediates for the synthesis of a wide range of herbicides, fungicides, and pesticides. google.comnih.gov The specific substitution pattern of this compound is valuable for creating active ingredients that exhibit high efficacy and selectivity for crop protection. chemimpex.com
For example, related structures are used in the synthesis of herbicides that target specific weeds without harming the crops. google.com The pyridine core is a common feature in many commercial agrochemicals, and the presence of halogens can significantly enhance biological activity. nih.gov Patents frequently describe the synthesis of complex agrochemicals starting from functionalized pyridine intermediates, underscoring the industrial importance of compounds like this compound. google.com For example, the complex herbicide precursor 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-hydroxy-6-nitrophenyl)-5-fluoropyridine-2-carboxylic acid highlights the utility of building upon a substituted pyridine framework. herts.ac.uk
| Intermediate Class | Target Agrochemical | Mode of Action (Example) | Reference |
|---|---|---|---|
| 5-Halo-pyridine-2-carboxylic acids | Herbicides, Fungicides | Synthetic Auxins | google.comgoogle.com |
| Chloro-trifluoromethyl-pyridines | Herbicides | Acetyl-CoA Carboxylase (ACCase) Inhibition | nih.gov |
| 5-Chloropyridine-2-carboxylic acid derivatives | Herbicides, Fungicides | General Crop Protection | chemimpex.com |
| 5-Chloro-2-cyclopropylpyrimidine-4-carboxylic acid | Herbicides | Photosynthesis Inhibition | cymitquimica.com |
Role in Material Science Applications (e.g., Ligands, Polymers)
In material science, pyridine carboxylic acids are widely used as organic ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.comglobethesis.com The this compound molecule possesses two key features for this application: the pyridine nitrogen atom and the carboxylate group. These sites can coordinate to metal ions, acting as a bridge to form extended one-, two-, or three-dimensional networks. mdpi.comresearchgate.net
The choice of metal ion and the geometry of the ligand dictate the final structure and properties of the resulting material. Such coordination polymers can exhibit a range of functional properties, including luminescence, magnetism, and porosity. nih.govresearchgate.net The presence of halogen atoms on the pyridine ring can influence the electronic properties of the ligand and the resulting polymer, potentially tuning its photophysical characteristics or modifying its stability. mdpi.com While the direct use of this compound may be application-specific, the broader class of pyridine polycarboxylic acid ligands is central to the design of novel functional materials. globethesis.comnih.gov
| Component | Role | Resulting Material | Potential Functional Property |
|---|---|---|---|
| 5-chloro-2-fluoropyridine-4-carboxylate (Ligand) | Organic Linker | Coordination Polymer / MOF | Luminescence mdpi.comnih.gov |
| Metal Ions (e.g., Zn(II), Cd(II), Lanthanides) | Coordination Center | Coordination Polymer / MOF | Slow Magnetic Relaxation nih.gov |
| Pyridine Ring and Carboxylate Group | Binding Sites | Self-Assembled Network | Porosity / Catalysis mdpi.com |
Computational and Theoretical Investigations of 5 Chloro 2 Fluoropyridine 4 Carboxylic Acid and Its Derivatives
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations allow for the detailed investigation of molecular orbitals, reaction mechanisms, and conformational preferences.
Electronic Structure and Molecular Orbital Analysis
DFT studies are instrumental in elucidating the electronic structure of 5-chloro-2-fluoropyridine-4-carboxylic acid. By calculating the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can understand the molecule's reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. mahendrapublications.comaip.org
For this compound, the presence of electron-withdrawing groups (chloro, fluoro, and carboxylic acid) on the pyridine (B92270) ring is expected to significantly influence its electronic properties. acs.org These substituents lower the energy of both the HOMO and LUMO, affecting the molecule's susceptibility to nucleophilic and electrophilic attack. The molecular electrostatic potential (MESP) map, another output of DFT calculations, can visualize the electron density distribution and identify regions prone to electrophilic or nucleophilic attack. researchgate.net
Table 1: Predicted Electronic Properties of Substituted Pyridine Carboxylic Acids from DFT Studies
| Property | Predicted Value/Trend | Significance |
| HOMO Energy | Lowered due to electron-withdrawing groups | Reduced electron-donating ability |
| LUMO Energy | Lowered due to electron-withdrawing groups | Increased electron-accepting ability |
| HOMO-LUMO Gap | Relatively large | High kinetic stability |
| Dipole Moment | Significant due to polar substituents | Influences solubility and intermolecular interactions |
Note: The values in this table are illustrative and based on general principles of DFT studies on similar halogenated and carboxylated pyridine derivatives.
Reaction Mechanism Prediction and Transition State Analysis
DFT calculations are a powerful tool for predicting the pathways of chemical reactions and analyzing the structures and energies of transition states. nih.gov For this compound, potential reactions include nucleophilic aromatic substitution, reactions at the carboxylic acid group, and decarboxylation. nih.govlibretexts.org
By mapping the potential energy surface for a given reaction, DFT can identify the lowest energy pathway, corresponding to the most likely reaction mechanism. The transition state, a high-energy intermediate structure, can be located and its vibrational frequencies calculated to confirm it as a true transition state (characterized by a single imaginary frequency). The activation energy, the energy difference between the reactants and the transition state, determines the reaction rate. This information is crucial for optimizing reaction conditions and predicting product distributions. youtube.com
Conformational Analysis and Tautomerism
The presence of the carboxylic acid group introduces conformational flexibility to the this compound molecule. The orientation of the carboxylic acid group relative to the pyridine ring can be investigated using DFT to determine the most stable conformers. d-nb.infonih.govresearchgate.net Intramolecular hydrogen bonding between the carboxylic acid proton and the adjacent pyridine nitrogen or the fluorine atom could play a role in stabilizing certain conformations. researchgate.net
Tautomerism, the interconversion of structural isomers, is another aspect that can be explored. While keto-enol tautomerism is more common for hydroxypyridines, the possibility of other tautomeric forms in this compound, such as zwitterionic forms where the carboxylic proton transfers to the pyridine nitrogen, can be computationally assessed. acs.orgchemtube3d.com DFT calculations can determine the relative energies of different tautomers, providing insight into their equilibrium populations. nih.govnih.gov
Quantitative Structure-Property Relationships (QSPR)
Quantitative Structure-Property Relationship (QSPR) models are mathematical models that correlate the structural features of molecules with their physicochemical properties. researchgate.netmdpi.commdpi.com These models are valuable for predicting the properties of new compounds without the need for experimental synthesis and testing. nih.gov
Predictive Modeling of Chemical Reactivity
QSPR models can be developed to predict the chemical reactivity of this compound and its derivatives. github.com This involves calculating a set of molecular descriptors that quantify various aspects of the molecule's structure, such as electronic, topological, and steric properties. These descriptors are then used as independent variables in a statistical model to predict a specific reactivity parameter, such as a reaction rate constant or equilibrium constant. rsc.orgnih.gov
Table 2: Examples of Molecular Descriptors Used in QSPR for Reactivity Prediction
| Descriptor Class | Example Descriptors | Information Encoded |
| Electronic | HOMO/LUMO energies, Mulliken charges | Electron distribution and frontier orbitals |
| Topological | Wiener index, Randić index | Molecular connectivity and branching |
| Steric | Molecular volume, surface area | Size and shape of the molecule |
| Quantum Chemical | Dipole moment, polarizability | Overall electronic properties |
This table provides examples of descriptor classes and is not an exhaustive list.
Understanding Substituent Effects on Chemical Properties
The principles of QSPR are also fundamental to understanding how different substituents affect the chemical properties of a molecule. For the this compound scaffold, modifying the substituents on the pyridine ring will alter its properties. By systematically changing substituents and calculating relevant molecular descriptors, it is possible to build a QSPR model that explains and predicts these changes. researchgate.netresearchgate.netacs.orgacs.org
For instance, the acidity of the carboxylic acid group (pKa) will be influenced by the electronic effects of the substituents on the pyridine ring. Electron-withdrawing groups are expected to increase the acidity. A QSPR model could quantify this relationship, allowing for the prediction of the pKa of novel derivatives. Similarly, the basicity of the pyridine nitrogen is also modulated by the substituents. rsc.org
Molecular Modeling and Dynamics Simulations for Chemical Interactions
While specific molecular modeling and dynamics simulation studies on this compound are not extensively available in publicly accessible literature, the chemical interactions of this compound and its derivatives can be inferred and understood through computational analysis of analogous substituted pyridine carboxylic acids. Such studies provide a robust framework for predicting the behavior of this compound in various chemical environments.
Molecular modeling techniques, including quantum chemical calculations, are instrumental in elucidating the electronic properties and potential interaction sites of a molecule. For this compound, the presence of electronegative chlorine and fluorine atoms, a carboxylic acid group, and the pyridine ring nitrogen collectively dictates its interaction landscape. Density Functional Theory (DFT) calculations on similar pyridine derivatives have been effectively used to analyze non-covalent interactions that stabilize crystal structures. rsc.orgmdpi.comresearchgate.net
Key Predicted Chemical Interactions:
Hydrogen Bonding: The carboxylic acid group is a primary site for hydrogen bonding, capable of acting as both a hydrogen bond donor (via the hydroxyl hydrogen) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens). The nitrogen atom in the pyridine ring also serves as a hydrogen bond acceptor.
Halogen Bonding: The chlorine atom at the 5-position can participate in halogen bonding, an interaction where the halogen atom acts as an electrophilic species. This occurs due to the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom. nih.gov This allows for favorable interactions with nucleophilic atoms like oxygen or nitrogen.
π-Interactions: The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing halogen substituents, facilitates π-π stacking interactions with other aromatic systems. nih.gov
Lone Pair-π Interactions: The lone pair of electrons on an oxygen or nitrogen atom can interact with the electron-deficient π-system of the pyridine ring, a phenomenon observed in related structures. rsc.orgresearchgate.net
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its derivatives in solution or within a biological system. MD simulations model the movement of atoms and molecules over time, allowing for the study of conformational changes, solvation effects, and the stability of intermolecular interactions. For instance, MD simulations of halogenated compounds have been used to understand their binding to biological targets, revealing stable interactions involving the halogen atom. nih.gov
Interactive Data Table: Predicted Intermolecular Interactions of this compound
| Interaction Type | Potential Participating Groups on this compound | Potential Interacting Partners | Predicted Strength |
| Hydrogen Bonding | Carboxylic acid (-COOH), Pyridine Nitrogen | Water, Alcohols, Amides, Carbonyls | Strong |
| Halogen Bonding | Chlorine (-Cl) | Carbonyls, Ethers, Amines | Moderate |
| π-π Stacking | Pyridine Ring | Aromatic rings (e.g., Phenyl, Indole) | Moderate |
| Lone Pair-π | Pyridine Ring | Water, Ethers, Carbonyls | Weak to Moderate |
Molecular Electrostatic Potential (MEP) Analysis:
The molecular electrostatic potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. rsc.org For this compound, the MEP surface would likely show negative potential (red regions) around the carboxylic acid oxygens and the pyridine nitrogen, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. A region of positive potential (blue region) would be expected around the hydroxyl hydrogen of the carboxylic acid, highlighting its role as a hydrogen bond donor. Additionally, a positive σ-hole on the chlorine atom would be visible, confirming its potential for halogen bonding. researchgate.net
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)
NMR spectroscopy is an essential tool for determining the molecular structure of 5-chloro-2-fluoropyridine-4-carboxylic acid. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. The proton at position 3 (adjacent to the carboxylic acid) and the proton at position 6 would appear as distinct signals. The chemical shifts would be influenced by the electron-withdrawing effects of the fluorine, chlorine, and carboxylic acid groups. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm. libretexts.org
¹³C NMR: The carbon NMR spectrum would provide signals for each of the six unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield position (typically 160-180 ppm). libretexts.org The carbons directly bonded to the electronegative fluorine and chlorine atoms would also exhibit characteristic chemical shifts. The carbon attached to fluorine would likely show a large coupling constant (¹JC-F).
¹⁹F NMR: The fluorine NMR spectrum would be crucial for confirming the presence and environment of the fluorine atom. A single resonance would be expected for the fluorine atom at the 2-position of the pyridine ring. The chemical shift of this signal would be indicative of its electronic environment, and coupling to the adjacent proton (H-3) would likely be observed.
Expected NMR Data Summary This table is predictive and based on general principles of NMR spectroscopy.
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| ¹H (Ring H-3) | 7.5 - 8.5 | Doublet of doublets |
| ¹H (Ring H-6) | 8.0 - 9.0 | Singlet or narrow doublet |
| ¹H (COOH) | >10 | Broad singlet |
| ¹³C (C=O) | 160 - 180 | Singlet |
| ¹³C (C-F) | 155 - 170 | Doublet (due to C-F coupling) |
| ¹³C (C-Cl) | 140 - 155 | Singlet |
| ¹³C (C-COOH) | 135 - 150 | Singlet |
| ¹³C (Ring C-3) | 115 - 130 | Singlet |
| ¹³C (Ring C-6) | 145 - 160 | Singlet |
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for this polar molecule. The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺). The isotopic pattern of the molecular ion would be characteristic, showing a prominent M+2 peak with approximately one-third the intensity of the main peak, which is indicative of the presence of a single chlorine atom. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula C₆H₃ClFNO₂. Fragmentation patterns observed in tandem MS (MS/MS) experiments could further confirm the structure by showing losses of characteristic fragments such as CO₂, HCl, or HF.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band would be expected in the region of 2500-3300 cm⁻¹, which is typical for hydrogen-bonded carboxylic acid dimers in the solid state. libretexts.org A strong carbonyl (C=O) stretching absorption would appear around 1700 cm⁻¹. libretexts.org Additionally, C-F and C-Cl stretching vibrations would be observed in the fingerprint region (typically 1100-1300 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl). Vibrations associated with the pyridine ring (C=C and C=N stretching) would also be present in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is typically a strong band in the Raman spectrum. The pyridine ring vibrations often give rise to strong and characteristic Raman signals, which can be useful for structural confirmation.
Expected Vibrational Frequencies This table is predictive and based on typical group frequencies.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 (Broad) |
| C=O (Carboxylic Acid) | Stretch | ~1700 |
| C=C, C=N (Pyridine Ring) | Stretch | 1400 - 1600 |
| C-F | Stretch | 1100 - 1300 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide unambiguous confirmation of its molecular structure. The analysis would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal details about the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which typically form dimeric structures, and other potential non-covalent interactions involving the halogen atoms and the pyridine ring. This information is invaluable for understanding the compound's physical properties and crystal packing.
Chromatographic and Purity Assessment Methods (e.g., HPLC, GC)
Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) would be the most common method for the analysis of this compound. pensoft.net A C18 column would likely be used with a mobile phase consisting of an aqueous buffer (such as phosphate or acetate) and an organic modifier like acetonitrile or methanol. pensoft.net The pH of the mobile phase would be a critical parameter to control the retention and peak shape, given the acidic nature of the analyte. Detection would typically be performed using a UV detector, as the pyridine ring is a strong chromophore. An HPLC method would be developed and validated to assess the purity of the compound and to quantify it in various samples.
Gas Chromatography (GC): Due to the low volatility and high polarity of the carboxylic acid, direct analysis by GC is challenging. Derivatization to a more volatile ester (e.g., a methyl or ethyl ester) would likely be necessary prior to GC analysis. This approach could be used for purity assessment and to detect any non-volatile impurities. Analysis would typically be performed on a capillary column with a flame ionization detector (FID) or a mass spectrometer (GC-MS).
Future Research Directions and Emerging Challenges
Unexplored Reactivity and Selective Functionalization
The reactivity of 5-chloro-2-fluoropyridine-4-carboxylic acid is dictated by the electronic interplay of its substituents. The electron-withdrawing nature of the halogen atoms and the carboxylic acid group makes the pyridine (B92270) ring electron-deficient and susceptible to nucleophilic attack. However, the precise control over regioselectivity in further functionalization remains a significant area for exploration.
Future research will likely focus on the selective activation of the C-H bonds at positions 3 and 6. Techniques such as directed ortho-lithiation, which has been successfully applied to other fluorinated pyridines, could offer a pathway to introduce new functional groups. The directing ability of the carboxylic acid group, versus the fluoro and chloro substituents, will be a critical factor to investigate. Halogen-metal exchange reactions, particularly targeting the C-Cl bond, could provide an alternative route to regioselectively introduce substituents at the 5-position.
The reactivity of the C-F and C-Cl bonds in nucleophilic aromatic substitution (SNAr) reactions also presents opportunities. While SNAr reactions on halopyridines are well-known, the competitive substitution of fluorine versus chlorine in this specific arrangement is an area ripe for detailed mechanistic and synthetic studies. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is known to be significantly faster than that of 2-chloropyridine, suggesting the C-F bond at position 2 is the more probable site for nucleophilic attack. Elucidating the conditions that favor selective substitution at either the C2 or C5 position is a key challenge.
Table 1: Potential Sites for Selective Functionalization
| Position | Activating Group(s) | Potential Transformation | Key Research Question |
| C3 | Carboxylic Acid, Fluoro | Directed ortho-metalation, C-H activation | Can the carboxylic acid group effectively direct metalation to the C3 position over other sites? |
| C5 | Chloro | Halogen-metal exchange, Cross-coupling | What are the optimal conditions for selective metal-halogen exchange without disturbing the C-F bond? |
| C2 | Fluoro | Nucleophilic Aromatic Substitution (SNAr) | Can selective substitution of the fluorine atom be achieved in the presence of the C5-chloro substituent? |
| C6 | Nitrogen | C-H activation, Fluorination | Can late-stage C-H fluorination or other functionalizations be selectively directed to the C6 position? |
Integration with Automated Synthesis and Artificial Intelligence for Reaction Design
The convergence of automated synthesis platforms and artificial intelligence (AI) is set to revolutionize chemical research. For a molecule like this compound, these technologies can accelerate the discovery of new reactions and synthetic routes.
Development of More Sustainable and Efficient Synthetic Routes
While routes to various substituted pyridine carboxylic acids exist, a primary challenge is the development of synthetic pathways that are both efficient and environmentally benign ("green"). Traditional methods for the synthesis of related compounds sometimes rely on harsh reagents or produce significant waste.
Future research will focus on developing synthetic routes to this compound that minimize waste, avoid hazardous materials, and reduce energy consumption. This could involve:
Catalytic Methods: Employing catalytic, rather than stoichiometric, reagents for key transformations. For instance, developing catalytic C-H activation methods to install the chloro or fluoro groups directly onto a pyridine carboxylic acid precursor would be a significant advancement.
Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scale-up compared to traditional batch processes.
Biocatalysis: Exploring enzymatic transformations could provide highly selective and environmentally friendly methods for certain synthetic steps. For example, the enzymatic oxidation of a precursor could be a green alternative to heavy metal oxidants.
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.
A hypothetical sustainable route might start from a more readily available pyridine derivative and use a sequence of regioselective, catalyzed halogenation and oxidation steps, potentially in a one-pot or flow-based process.
Expanding Applications as a Building Block in Novel Chemical Transformations
The true value of this compound lies in its potential as a versatile building block for constructing more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The three distinct functional handles—the carboxylic acid, the chloro group, and the fluoro group—can be addressed with orthogonal chemistry.
Table 2: Potential Transformations and Applications
| Functional Group | Type of Reaction | Potential Products |
| Carboxylic Acid | Amide coupling, Esterification, Reduction | Bioactive amides, esters, hydroxymethylpyridines |
| Chloro Group | Suzuki, Stille, Buchwald-Hartwig cross-coupling | Biaryl compounds, N-arylated heterocycles |
| Fluoro Group | Nucleophilic Aromatic Substitution (SNAr) | Ether, thioether, or amino-substituted pyridines |
Future applications will leverage this multi-functional nature. For example, the carboxylic acid can be converted to an amide, while the chloro group at the C5 position can undergo a Suzuki coupling to introduce a new aryl or heteroaryl group. Subsequently, the fluoro group at the C2 position could be displaced by a nucleophile to add another point of diversity. This step-wise, selective functionalization allows for the rapid construction of complex, three-dimensional molecules from a single, well-defined starting material. The development of novel, regioselective cross-coupling and SNAr protocols tailored to this specific substrate is a key area for future investigation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-chloro-2-fluoropyridine-4-carboxylic acid in laboratory settings?
- Methodology : A plausible route involves starting with 5-chloro-2-fluoropyridine (CAS 1480-65-5, ), a commercially available precursor. The carboxylic acid group can be introduced at position 4 via metal-catalyzed carboxylation (e.g., palladium-catalyzed carbonylation) or oxidation of a boronate intermediate. For example, boronation using a palladium catalyst followed by oxidation with hydrogen peroxide could yield the carboxylic acid derivative. Reaction conditions (temperature, catalyst loading) should be optimized using TLC or HPLC to monitor progress.
- Characterization : Confirm purity via HPLC (>97% as per Kanto Reagents standards ) and structure via /-NMR, FT-IR (carboxylic acid C=O stretch at ~1700 cm), and high-resolution mass spectrometry.
Q. How should researchers handle stability and storage of this compound?
- Stability Insights : Fluoropyridine derivatives are sensitive to moisture and light. Store at 0–6°C in airtight, amber vials under inert gas (e.g., argon) to prevent hydrolysis of the fluorine substituent . Conduct accelerated stability studies (40°C/75% RH for 14 days) to assess degradation pathways.
- Handling : Use cold traps during synthesis to minimize thermal decomposition. LC-MS can identify degradation products (e.g., defluorinated or decarboxylated byproducts).
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data for fluoropyridine-carboxylic acid derivatives?
- Case Study : If -NMR shows unexpected splitting patterns (e.g., due to fluorine coupling), use -NMR to confirm substituent positions. Computational tools (e.g., DFT simulations) can predict chemical shifts and validate experimental data . For ambiguous mass spectrometry peaks, isotope pattern analysis (e.g., Cl/F ratios) and tandem MS/MS fragmentation can clarify structural assignments.
Q. How can computational modeling predict the bioactivity of this compound?
- Approach : Perform molecular docking studies with target enzymes (e.g., dihydrofolate reductase or kinases) using software like AutoDock Vina. The carboxylic acid group may act as a hydrogen bond donor, while fluorine enhances lipophilicity. Compare binding scores with analogs like 6-(4-chlorophenyl)oxazolo-pyridine derivatives to identify SAR trends.
- Validation : Synthesize derivatives (e.g., amides or esters) and test in vitro for enzymatic inhibition. Use kinetic assays (IC) to correlate computational predictions with experimental results.
Q. What are the challenges in achieving regioselective functionalization of this compound?
- Mechanistic Insight : Fluorine’s electron-withdrawing effect directs electrophilic substitution to the meta position, but steric hindrance at position 4 (carboxylic acid) may alter reactivity. For Suzuki-Miyaura coupling, screen palladium ligands (e.g., XPhos vs. SPhos) to control regioselectivity . Monitor reaction progress via -NMR if boronate intermediates are used.
Methodological Notes
- Synthesis Optimization : Use Design of Experiments (DoE) to vary parameters (catalyst, solvent, temperature) and maximize yield.
- Analytical Cross-Validation : Combine X-ray crystallography (if crystalline) with spectroscopic data to resolve structural ambiguities .
- Safety Protocols : Refer to SDS guidelines for fluorinated compounds (e.g., PPE requirements, fume hood use) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
